4-Chloro-2-(ethoxymethyl)phenol
Description
4-Chloro-2-(ethoxymethyl)phenol is a phenolic derivative characterized by a hydroxyl group (-OH) at position 1, a chloro (-Cl) substituent at position 4, and an ethoxymethyl (-CH₂OCH₂CH₃) group at position 2 on the benzene ring. This compound has been identified in natural sources, such as the pseudobulbs of Pleione bulbocodioides, a medicinal plant, where it is isolated alongside other phenolic derivatives .
Properties
CAS No. |
89879-53-8 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-2-(ethoxymethyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,11H,2,6H2,1H3 |
InChI Key |
DSXISHUHXDHPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethoxymethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired phenol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of bases like sodium hydroxide
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-(ethoxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethoxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethoxymethyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: The chloro group at position 4 increases acidity (pKa ~8–10) and stabilizes the phenoxide ion, enhancing nucleophilic reactivity. The ethoxymethyl group at position 2 introduces steric bulk and moderate hydrophobicity, which may improve membrane permeability compared to polar analogs like 4-Chloro-2-[(ethylamino)methyl]phenol . Benzyl (chlorophene) and indole substituents significantly increase hydrophobicity, affecting environmental persistence and bioaccumulation .
Reactivity and Stability
- Oxidation: Chlorophene and this compound are susceptible to oxidation by manganese oxides (MnO₂), yielding quinone-like products. However, chlorophene reacts faster due to the electron-donating benzyl group stabilizing radical intermediates .
- Synthetic Accessibility: this compound is naturally occurring, while analogs like 4-Chloro-2-[(ethylamino)methyl]phenol are synthesized via reductive amination or Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
